molecular formula C14H15NO B1624546 3-(3-Ethyl-phenoxy)-phenylamine CAS No. 887579-58-0

3-(3-Ethyl-phenoxy)-phenylamine

Cat. No.: B1624546
CAS No.: 887579-58-0
M. Wt: 213.27 g/mol
InChI Key: LCCBVZAPXUJIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethyl-phenoxy)-phenylamine is a phenylamine derivative featuring an ethyl-phenoxy substituent at the third position of the aromatic ring. This compound has garnered attention in synthetic chemistry due to its role in expanding structural diversity in angucyclinone derivatives. and highlight its synthesis through nonenzymatic incorporation under mild conditions, enabling efficient production of novel angucyclinones. The ethyl-phenoxy group contributes steric bulk and electron-donating effects via the oxygen atom, which may influence reactivity and interaction with biological targets. Its ethynyl-containing analogues, such as compound 3 in , are particularly notable for enabling click chemistry applications in target identification .

Properties

CAS No.

887579-58-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(3-ethylphenoxy)aniline

InChI

InChI=1S/C14H15NO/c1-2-11-5-3-7-13(9-11)16-14-8-4-6-12(15)10-14/h3-10H,2,15H2,1H3

InChI Key

LCCBVZAPXUJIPW-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OC2=CC=CC(=C2)N

Canonical SMILES

CCC1=CC(=CC=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The biological and chemical properties of phenylamine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Phenylamine Derivatives
Compound Name Substituents Electronic Effects Key Applications/Properties References
3-(3-Ethyl-phenoxy)-phenylamine Ethyl-phenoxy (C₂H₅-O-C₆H₄-) Electron-donating (phenoxy) Angucyclinone synthesis, click chemistry
3-(5-Ethyl-benzooxazol-2-yl)-phenylamine Benzooxazolyl (heterocyclic) Electron-withdrawing (N, O) Potential bioactive intermediates
3-Methoxyphenylethylamine Methoxy (OCH₃) Electron-donating Lab research, precursor synthesis
3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)-phenylamine Fluoro-pyrrolidinyl-ethoxy Mixed (F: electron-withdrawing; O: donating) Pharmaceutical intermediates
MDMA (3,4-Methylenedioxy-N-methylamphetamine) Methylenedioxy (OCH₂O) Electron-donating Psychoactive substance
3-Chloro-N-phenyl-phthalimide Chloro-phthalimide Strong electron-withdrawing Polymer synthesis
Key Observations :
  • Electron-Donating Groups: Ethyl-phenoxy (target compound) and methoxy substituents enhance electron density, improving reactivity in electrophilic substitution reactions. This property is critical in angucyclinone synthesis .
  • Mixed Effects : Fluorinated derivatives (e.g., 3-Fluoro-4-(pyrrolidinyl-ethoxy)-phenylamine) combine electron-withdrawing fluorine with donating oxygen, balancing reactivity for pharmaceutical use .

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